molecular formula C9H9F3N4O3 B1437435 Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 940271-58-9

Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Cat. No. B1437435
M. Wt: 278.19 g/mol
InChI Key: QKYCHJBVUUHMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” is a nitrogen-containing heterocyclic compound . It belongs to the class of triazolo[4,3-a]pyrazine derivatives .


Synthesis Analysis

The synthesis of such compounds involves aromatic nucleophilic substitution and other techniques . The structures of these compounds are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a triazolo[4,3-a]pyrimidine core . Triazole compounds contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

1. Neuroprotection and Anti-neuroinflammatory Agents

  • Summary of Application: Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

2. Antibacterial Activity

  • Summary of Application: Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to your compound, have been synthesized and tested for their antibacterial activities .
  • Methods of Application: The antibacterial activities of these newly synthesized compounds were tested using the microbroth dilution method .
  • Results: The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . Therefore, further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as antimicrobial agents is a promising future direction .

properties

IUPAC Name

ethyl 5-hydroxy-5-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O3/c1-2-19-6(17)5-3-13-7-15-14-4-16(7)8(5,18)9(10,11)12/h3-4,18H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYCHJBVUUHMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NN=CN2C1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

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